Azido-PEG10-alcool

Vue d'ensemble

Description

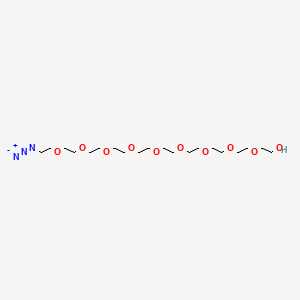

Azido-PEG10-alcohol is a polyethylene glycol derivative containing an azide group and a terminal hydroxyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via click chemistry to yield a stable triazole linkage. The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Applications De Recherche Scientifique

Azido-PEG10-alcohol has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Azido-PEG10-alcohol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Azido-PEG10-alcohol contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of Azido-PEG10-alcohol is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming a bridge between the target protein and an E3 ubiquitin ligase, Azido-PEG10-alcohol facilitates the degradation of the target protein .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility in aqueous media This property could potentially enhance its bioavailability

Result of Action

The primary result of the action of Azido-PEG10-alcohol is the degradation of the target protein . This can lead to a decrease in the function of the target protein within the cell, which can have various downstream effects depending on the specific role of the protein.

Action Environment

The action of Azido-PEG10-alcohol can be influenced by various environmental factors. For example, the efficiency of the CuAAC reaction can be affected by the presence of copper ions Additionally, the stability of the compound may be influenced by factors such as temperature and pH

Analyse Biochimique

Biochemical Properties

Azido-PEG10-alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Molecular Mechanism

The azide group in Azido-PEG10-alcohol can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage, which is a key feature of Click Chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG10-alcohol typically involves the polymerization of ethylene oxide to prepare high purity amino-polyethylene glycol-alcohol. Subsequent chain-end modification of the heterobifunctional polyethylene glycol affords the desired N-hydroxy succinimidyl-polyethylene glycol-azide derivative . The azide functionality is introduced through a reaction with sodium azide in dimethyl sulfoxide, using triphenylphosphine, iodine, and imidazole as reagents .

Industrial Production Methods: Industrial production methods for Azido-PEG10-alcohol involve similar synthetic routes but are scaled up to meet commercial demands. The process ensures high purity and consistency, with stringent quality control measures to maintain the integrity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Azido-PEG10-alcohol undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a stable triazole linkage with molecules containing alkyne groups.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclo[6.1.0]nonyne groups.

Common Reagents and Conditions:

CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.

SPAAC: No catalyst is required, making it suitable for biological applications.

Major Products Formed:

Comparaison Avec Des Composés Similaires

- Azido-PEG-acid

- Azido-PEG-NHS ester

- Azido-PEG-maleimide

- Azido-PEG-phosphonic acid

Comparison: Azido-PEG10-alcohol is unique due to its terminal hydroxyl group, which allows for further derivatization or replacement with other reactive functional groups. This feature distinguishes it from other azido-polyethylene glycol derivatives, such as azido-PEG-acid and azido-PEG-NHS ester, which lack this functional group .

Azido-PEG10-alcohol’s versatility and stability make it a valuable compound in various scientific and industrial applications, particularly in the fields of bioconjugation and drug delivery .

Activité Biologique

Azido-PEG10-alcohol is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique azide functional group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. This property makes Azido-PEG10-alcohol valuable for bioconjugation applications, particularly in targeted protein degradation strategies.

The biological activity of Azido-PEG10-alcohol is primarily associated with its role as a linker in PROTACs, which are bifunctional molecules designed to selectively degrade target proteins. The mechanism involves:

- Target Protein Binding : One end of the PROTAC molecule binds to the target protein, while the other end interacts with an E3 ubiquitin ligase.

- Ubiquitination : This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

- Degradation : The degradation of the target protein results in decreased levels of that protein within the cell, providing a powerful tool for modulating cellular pathways.

Case Studies and Research Findings

- Targeted Protein Degradation : Studies have demonstrated that PROTACs utilizing Azido-PEG10-alcohol can effectively degrade various oncogenic proteins, thereby inhibiting tumor growth in preclinical models. For example, a PROTAC targeting an oncogenic transcription factor showed significant tumor reduction in xenograft models, highlighting the potential therapeutic applications of this compound.

- Immunological Applications : Research indicates that Azido-PEG10-alcohol can be utilized to create vaccine candidates by conjugating antigens to virus-like particles (VLPs). The incorporation of this linker enhances the immunogenicity of VLPs by facilitating efficient antigen presentation and activation of dendritic cells (DCs) .

- Cell Viability Studies : In vitro assays have shown that compounds linked with Azido-PEG10-alcohol exhibit varying degrees of cytotoxicity depending on their structure and target engagement. For instance, certain PROTACs demonstrated IC50 values comparable to established chemotherapeutics, indicating their effectiveness in reducing cell viability in cancer cell lines .

Data Table: Summary of Biological Activities

| Study Reference | Target Protein | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Lux et al., 2024 | Oncogenic TF | 5.0 | PROTAC-mediated degradation |

| Pandya et al., 2021 | Viral Antigen | 10.0 | Enhanced immune response via VLP |

| Segel et al., 2021 | Cancer Cells | 6.4 | Cytotoxicity through targeted degradation |

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41N3O10/c21-23-22-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h24H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGCITRFWPBATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.